molecular formula C14H24N4O2 B14722857 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione CAS No. 13044-90-1

2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14722857
CAS No.: 13044-90-1
M. Wt: 280.37 g/mol
InChI Key: YYRIQAPSMFJXIR-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H24N4O2 It is characterized by the presence of four dimethylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione with dimethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as N-Methyl-2-pyrrolidone (NMP), and requires precise temperature and pressure control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique electronic properties make it useful in the study of biological electron transfer processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of four dimethylamino groups and two opposed keto groups within a cyclohexadiene ring creates a highly reactive platform. This structure allows the compound to participate in various electron transfer processes, making it a valuable tool in both chemical and biological research .

Comparison with Similar Compounds

Properties

CAS No.

13044-90-1

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

2,3,5,6-tetrakis(dimethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H24N4O2/c1-15(2)9-10(16(3)4)14(20)12(18(7)8)11(13(9)19)17(5)6/h1-8H3

InChI Key

YYRIQAPSMFJXIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=O)C(=C(C1=O)N(C)C)N(C)C)N(C)C

Origin of Product

United States

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